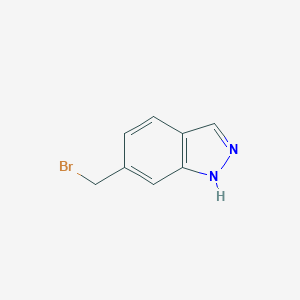

6-(溴甲基)-1H-吲唑

描述

6-(Bromomethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Bromomethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

嵌段共聚物的合成

“6-(溴甲基)-1H-吲唑”可用于嵌段共聚物的合成。 例如,它已被用于通过可逆加成-断裂链转移 (RAFT) 聚合合成聚 (苯乙烯-b-甲基丙烯酸甲酯) 嵌段共聚物 . 对影响反应的浓度和时间等主要参数进行了评估 .

可见光诱导的自由基溴化

该化合物也可用于可见光诱导的自由基溴化。 一项研究表明,使用 N-溴代琥珀酰亚胺和 150-W 钨灯作为引发剂,乙基 6-甲基-[1,3]二氧戊环[4,5-g]喹啉-7-羧酸酯的溴化反应有效进行,得到所需单溴产物乙基 6-(溴甲基)-[1,3]二氧戊环[4,5-g]喹啉-7-羧酸酯 .

喹啉衍生物的合成

“6-(溴甲基)-1H-吲唑”可用于喹啉衍生物的合成。 例如,它已被用于通过威廉姆森反应合成对称的 2-喹啉甲氧基苯基含二醚 .

作用机制

Target of Action

Bromomethyl compounds have been known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs . It’s worth noting that the exact target can vary depending on the specific structure of the compound and the biological context in which it is used.

Mode of Action

Bromomethyl compounds have been known to crosslink and intercalate with dna . This suggests that 6-(Bromomethyl)-1H-indazole might interact with its targets, possibly causing changes in their function or structure .

Biochemical Pathways

These could include pathways involved in DNA replication, transcription, and repair .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and interactions with biological molecules can influence its absorption and distribution within the body .

Result of Action

Given its potential to interact with dna, it could potentially cause changes in gene expression or induce dna damage . These effects could potentially influence cell function and viability.

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)-1H-indazole can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s reactivity and stability could be affected by the presence of other reactive species in the environment .

属性

IUPAC Name |

6-(bromomethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQBMKELZCPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595145 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-91-0 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

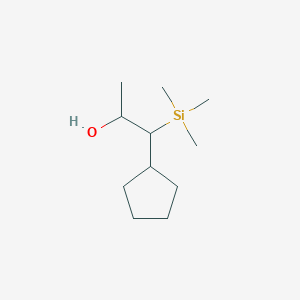

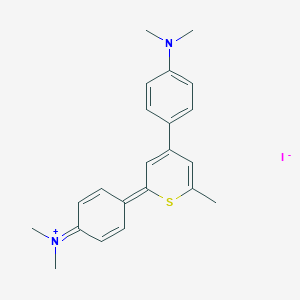

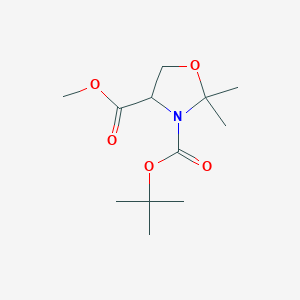

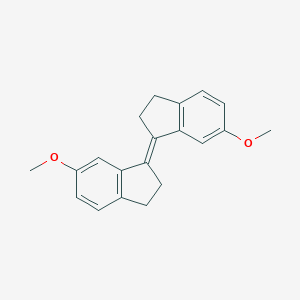

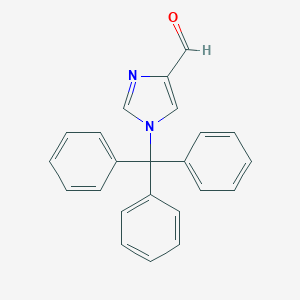

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)